(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13465806
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
![(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13465806.png)
Specification
Molecular Formula | C17H23ClN2O3 |
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Molecular Weight | 338.8 g/mol |
IUPAC Name | benzyl (3S)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H23ClN2O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1 |
Standard InChI Key | RPCLHRABNSPQJY-HNNXBMFYSA-N |
Isomeric SMILES | CC(C)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
SMILES | CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.
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Benzyl ester moiety: Attached to the pyrrolidine’s carboxylic acid group.
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Chloroacetyl group: Linked via an isopropylamino side chain to the pyrrolidine’s third carbon.
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Stereogenic center: The (S)-configuration at the pyrrolidine’s third carbon, critical for biological activity .
Parameter | Value | Source |
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Molecular Formula | C₁₇H₂₃ClN₂O₃ | |
Molecular Weight | 338.83 g/mol | |
Boiling Point (Predicted) | 476.4 ± 45.0°C | |
Density (Predicted) | 1.22 ± 0.1 g/cm³ | |
pKa (Predicted) | -1.17 ± 0.20 |
Key Functional Groups:
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Chloroacetyl: Reactivity for nucleophilic substitution.
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Benzyl ester: Labile to hydrolysis, enabling prodrug design.
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Isopropylamino: Hydrophobic interactions and stereochemical rigidity .
Synthetic Pathways
General Strategy
The synthesis likely involves:
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Pyrrolidine ring formation: Via cyclization of appropriate diamines or amino alcohols.
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Introduction of substituents:
Stereochemical Control
The (S)-configuration necessitates:
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Chiral resolution: Use of chiral chromatography or asymmetric synthesis.
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Protecting groups: To prevent epimerization during synthesis .
Biological and Pharmacological Insights
Mechanistic Hypotheses
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Covalent modification: Chloroacetyl group may act as an electrophile, forming adducts with cysteine or lysine residues.
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Competitive inhibition: Steric hindrance from the benzyl ester and isopropylamino groups may block substrate access .
Comparison with Structural Analogues
Applications in Medicinal Chemistry
Therapeutic Areas
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Cardiovascular Diseases:
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Oncology:
Challenges and Opportunities
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Metabolic Stability: Benzyl ester may undergo enzymatic hydrolysis, necessitating prodrug optimization.
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Selectivity: Structural tuning of the isopropylamino group to avoid off-target effects .
Research Gaps and Future Directions
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Experimental Validation:
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In vitro assays: IC₅₀ values for enzyme inhibition.
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In vivo pharmacokinetics: Metabolism and bioavailability studies.
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Stereoselective Synthesis:
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Catalytic asymmetric methods: To improve enantiomeric purity.
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Derivative Libraries:
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